molecular formula C8H6Cl5NO B14599540 2-[(Pentachlorophenyl)amino]ethanol CAS No. 61035-54-9

2-[(Pentachlorophenyl)amino]ethanol

Cat. No.: B14599540
CAS No.: 61035-54-9
M. Wt: 309.4 g/mol
InChI Key: GFIWWODRDJUREQ-UHFFFAOYSA-N
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Description

2-[(Pentachlorophenyl)amino]ethanol is an organic compound characterized by the presence of a pentachlorophenyl group attached to an aminoethanol moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentachlorophenyl)amino]ethanol typically involves the reaction of pentachlorophenol with ethylene oxide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of pentachlorophenol attacks the ethylene oxide, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentachlorophenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the pentachlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(Pentachlorophenyl)amino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pentachlorophenyl)amino]ethanol involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The aminoethanol moiety can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: Lacks the pentachlorophenyl group, resulting in different reactivity and applications.

    Pentachlorophenol: Lacks the aminoethanol moiety, leading to different biological activity and chemical properties.

Uniqueness

2-[(Pentachlorophenyl)amino]ethanol is unique due to the combination of the pentachlorophenyl group and the aminoethanol moiety. This dual functionality imparts specific reactivity patterns and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

61035-54-9

Molecular Formula

C8H6Cl5NO

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachloroanilino)ethanol

InChI

InChI=1S/C8H6Cl5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2

InChI Key

GFIWWODRDJUREQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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